Chemical and physical properties of Methyl 2-hydroxy-2-(2,4,5-trifluorophenyl)acetate
Chemical and physical properties of Methyl 2-hydroxy-2-(2,4,5-trifluorophenyl)acetate
An In-depth Technical Guide to Methyl 2-hydroxy-2-(2,4,5-trifluorophenyl)acetate
This technical guide provides a comprehensive overview of the chemical and physical properties, proposed synthesis, characterization, and safe handling of Methyl 2-hydroxy-2-(2,4,5-trifluorophenyl)acetate. This document is intended for researchers, scientists, and professionals in drug development and materials science who may be interested in this compound as a novel building block.
Introduction and Strategic Context
Methyl 2-hydroxy-2-(2,4,5-trifluorophenyl)acetate is a fluorinated aromatic compound with potential applications as a versatile intermediate in organic synthesis. The trifluorophenyl moiety is a key pharmacophore in numerous active pharmaceutical ingredients (APIs), valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity. Notably, the closely related precursor, 2,4,5-trifluorophenylacetic acid, is a critical intermediate in the synthesis of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for treating type 2 diabetes.[1][2] The introduction of a hydroxyl group and its methylation in the side chain, as in the title compound, offers a new point of diversification for creating novel molecular scaffolds.
This guide provides a robust, albeit predictive, framework for working with this compound, based on established principles of organic chemistry and data from structurally analogous molecules.
Physicochemical and Spectroscopic Profile
While specific experimental data for Methyl 2-hydroxy-2-(2,4,5-trifluorophenyl)acetate is not widely available, its properties can be reliably predicted based on its structure and data from related compounds.
| Property | Predicted Value / Characteristic | Rationale / Comparative Data Source |
| Molecular Formula | C₉H₇F₃O₃ | Calculated |
| Molecular Weight | 236.15 g/mol | Calculated |
| Appearance | White to off-white crystalline solid | Based on the appearance of 2,4,5-trifluorophenylacetic acid.[1] |
| Melting Point | Expected to be in the range of 100-130 °C | 2,4,5-Trifluorophenylacetic acid has a melting point of 121-125 °C.[1] |
| Boiling Point | >250 °C | The boiling point of 2,4,5-trifluorophenylacetic acid is 255 °C.[1] |
| Solubility | Soluble in methanol, ethanol, DMSO, and other polar organic solvents. Poorly soluble in water. | Based on the solubility of 2,4,5-trifluorophenylacetic acid and the presence of both polar (hydroxyl, ester) and non-polar (trifluorophenyl) groups.[1] |
| CAS Number | Not assigned. |
Predicted Spectroscopic Data
| Technique | Expected Chemical Shifts / Frequencies | Interpretation |
| ¹H NMR | δ 7.0-7.5 (m, 2H, Ar-H), δ 5.2 (s, 1H, CH-OH), δ 3.8 (s, 3H, OCH₃), δ 3.5 (s, 1H, OH) | The two aromatic protons will appear as complex multiplets due to F-H coupling. The methine and methyl protons of the ester and the hydroxyl proton will appear as singlets. |
| ¹³C NMR | δ 170-175 (C=O), δ 140-160 (Ar-C-F, complex multiplets), δ 110-120 (Ar-C-H), δ 70-75 (CH-OH), δ 52-55 (OCH₃) | The ester carbonyl will be in the typical downfield region. The aromatic carbons bonded to fluorine will show characteristic splitting patterns. |
| IR Spectroscopy | 3400-3200 cm⁻¹ (broad, O-H stretch), 3000-2900 cm⁻¹ (C-H stretch), 1750-1730 cm⁻¹ (C=O stretch, ester), 1200-1000 cm⁻¹ (C-F stretch) | The spectrum will be dominated by a broad hydroxyl peak, a sharp ester carbonyl peak, and strong C-F stretching bands. |
| Mass Spectrometry (EI) | M⁺ at m/z 236. Key fragments at m/z 205 ([M-OCH₃]⁺), 177 ([M-COOCH₃]⁺) | The molecular ion peak should be visible. Common fragmentation patterns include the loss of the methoxy group and the entire methyl ester group. |
Proposed Synthesis and Purification
A reliable method for synthesizing Methyl 2-hydroxy-2-(2,4,5-trifluorophenyl)acetate would be the direct esterification of 2,4,5-trifluoromandelic acid. This precursor is an intermediate in some syntheses of 2,4,5-trifluorophenylacetic acid.[1]
Diagram of Proposed Synthesis
Caption: Proposed Fischer esterification of 2,4,5-trifluoromandelic acid.
Experimental Protocol: Synthesis
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Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4,5-trifluoromandelic acid (10.0 g, 1 equivalent).
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Reagent Addition: Add methanol (100 mL, excess) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (1 mL, catalytic) while stirring.
-
Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine (50 mL), and then dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Experimental Protocol: Purification
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Recrystallization: Further purify the product by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to obtain the final product as a crystalline solid.
Proposed Quality Control and Characterization Workflow
To ensure the identity and purity of the synthesized Methyl 2-hydroxy-2-(2,4,5-trifluorophenyl)acetate, a systematic characterization workflow is essential.
Diagram of Characterization Workflow
Caption: Workflow for the characterization and quality control of the final product.
Methodologies for Characterization
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High-Performance Liquid Chromatography (HPLC):
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Mobile Phase: A gradient of acetonitrile in water (with 0.1% formic acid).
-
Column: C18 reverse-phase column.
-
Detection: UV at 254 nm.
-
Purpose: To determine the purity of the final product.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injection: Split injection at 250 °C.
-
Oven Program: A temperature ramp from 100 °C to 280 °C.
-
Detection: Electron Ionization (EI) mass spectrometry.
-
Purpose: To confirm the molecular weight and fragmentation pattern.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Experiments: ¹H, ¹³C, and ¹⁹F NMR.
-
Purpose: To confirm the chemical structure and the connectivity of atoms.
-
-
Infrared (IR) Spectroscopy:
-
Method: Attenuated Total Reflectance (ATR).
-
Range: 4000-400 cm⁻¹.
-
Purpose: To identify the key functional groups (O-H, C=O, C-F).
-
Safety and Handling
Based on the safety data sheets of analogous compounds like other fluorinated phenylacetates and methyl hydroxyacetates, the following precautions should be taken.[3][4][5][6]
-
GHS Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][5]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3][5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
-
Personal Protective Equipment (PPE):
-
Storage and Stability:
Potential Applications and Research Directions
The unique combination of a trifluorophenyl ring and a hydroxyacetate side chain makes this compound a promising candidate for several research areas:
-
Pharmaceutical Development: As a scaffold for the synthesis of novel enzyme inhibitors, anti-inflammatory agents, and other bioactive molecules.[7] The hydroxyl group provides a convenient handle for further chemical modifications.
-
Agrochemicals: The trifluorophenyl moiety is common in modern pesticides and herbicides. This compound could serve as a starting material for new crop protection agents.[7][8]
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Materials Science: Fluorinated compounds are used to create polymers with enhanced thermal stability and specific hydrophobic properties.[7] This molecule could be incorporated into novel polyesters or other polymers.
References
-
Hely Speciality Chemicals. (n.d.). 2,4,5 Trifluro phenyl acetic acid. Retrieved from [Link]
-
LookChem. (n.d.). Cas 209995-38-0, 2,4,5-Trifluorophenylacetic acid. Retrieved from [Link]
- Google Patents. (n.d.). US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid.
-
NIST. (n.d.). 2,4,5-Trifluorobenzoyl chloride. In NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Methyl 2-[4-(trifluoromethyl)phenyl]acetate | 135325-18-7 [sigmaaldrich.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 2,4,5-Trifluorophenylacetic acid at Best Prices - High Quality Supplier [helyspecialitychemicals.com]
